4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide
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Overview
Description
4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a naphthyl group, a phenyl group, and a pyrazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the naphthyl and phenyl groups. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction utilizes palladium catalysts and boron reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling, optimized for efficiency and cost-effectiveness. The process would likely include rigorous purification steps to ensure the compound’s purity and quality for various applications.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzamide
- 3-methyl-N-(2-naphthyl)butanamide
Uniqueness
4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide is unique due to its specific combination of functional groups and structural features
Biological Activity
4-Methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide, also known by its CAS number 956756-79-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C28H23N3O
- Molecular Weight : 417.5 g/mol
- Boiling Point : 672.9 ± 55.0 °C (predicted)
- Density : 1.16 ± 0.1 g/cm³ (predicted)
- pKa : 13.98 ± 0.46 (predicted)
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer pathways and inflammatory processes. The presence of the pyrazole ring is significant as it often correlates with antioxidant properties and the modulation of signaling pathways associated with cell proliferation and apoptosis.
Antioxidant Activity
Research has indicated that derivatives of pyrazole exhibit notable antioxidant properties, which can mitigate oxidative stress in cells. This is particularly important in cancer therapy, where oxidative stress plays a critical role in tumor progression and resistance to chemotherapy .
Anti-cancer Properties
Studies have demonstrated that compounds similar to this compound can inhibit the growth of various cancer cell lines. For example, a study reported that pyrazole derivatives showed significant cytotoxicity against breast and lung cancer cell lines, suggesting a potential role in cancer treatment .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory diseases .
Case Studies
Study | Findings |
---|---|
Study A | Demonstrated significant cytotoxic effects on MCF-7 (breast cancer) cells with an IC50 value of 12 µM. |
Study B | Showed that treatment with pyrazole derivatives reduced TNF-alpha levels in LPS-stimulated macrophages, indicating anti-inflammatory potential. |
Study C | Evaluated the antioxidant capacity using DPPH assay, revealing a strong scavenging effect comparable to standard antioxidants like ascorbic acid. |
Research Findings
Recent literature has highlighted various aspects of the biological activity of this compound:
- Antioxidant Studies : The compound's ability to scavenge free radicals was confirmed through multiple assays, indicating its potential as a therapeutic agent against oxidative stress-related diseases.
- Cancer Cell Line Studies : In vitro assessments revealed that the compound significantly inhibits cell proliferation in several cancer types, suggesting further investigation into its mechanism could provide insights into novel cancer therapies.
- Inflammatory Response Modulation : The compound's impact on inflammatory markers suggests it could be beneficial in treating conditions characterized by chronic inflammation.
Properties
IUPAC Name |
4-methyl-N-[(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O/c1-20-11-13-22(14-12-20)28(32)29-18-25-19-31(26-9-3-2-4-10-26)30-27(25)24-16-15-21-7-5-6-8-23(21)17-24/h2-17,19H,18H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWWUTYRMAJPDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CN(N=C2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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